5alpha-Androstane-2,11-dione
CAS No.: 1449-57-6
Cat. No.: VC20969156
Molecular Formula: C19H28O2
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1449-57-6 |
|---|---|
| Molecular Formula | C19H28O2 |
| Molecular Weight | 288.4 g/mol |
| IUPAC Name | (5S,8S,9S,10S,13S,14S)-10,13-dimethyl-3,4,5,6,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-2,11-dione |
| Standard InChI | InChI=1S/C19H28O2/c1-18-9-3-4-15(18)14-8-6-12-5-7-13(20)10-19(12,2)17(14)16(21)11-18/h12,14-15,17H,3-11H2,1-2H3/t12-,14+,15+,17-,18+,19+/m1/s1 |
| Standard InChI Key | XEKQPALUTJONKX-WWOGELLMSA-N |
| Isomeric SMILES | C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCC(=O)C[C@@]4([C@H]3C(=O)C2)C |
| SMILES | CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C |
| Canonical SMILES | CC12CCCC1C3CCC4CCC(=O)CC4(C3C(=O)C2)C |
Introduction
Chemical Structure and Properties
Structural Characteristics
5alpha-Androstane-2,11-dione features the characteristic tetracyclic androstane structure with ketone groups at positions 2 and 11. The 5alpha configuration indicates that the hydrogen atom at position 5 is oriented below the plane of the steroid ring system, creating a specific three-dimensional arrangement that affects the compound's reactivity and biological properties.
Based on structural analysis of related compounds, the molecular formula of 5alpha-Androstane-2,11-dione is C₁₉H₂₈O₂, similar to that of (5alpha)-Androstane-11,17-dione . The molecular weight is approximately 288.4 g/mol, comparable to other androstane derivatives with two ketone groups.
Physical Properties
The physical properties of 5alpha-Androstane-2,11-dione can be inferred from closely related androstane derivatives. Based on similar compounds, it is likely to present as a crystalline solid at room temperature, with limited water solubility but good solubility in organic solvents such as DMSO, chloroform, and ethanol .
Spectroscopic Characteristics
The spectroscopic profile of 5alpha-Androstane-2,11-dione would show characteristic patterns that reflect its structural features. In infrared spectroscopy, the ketone groups would typically show strong absorption bands around 1710-1720 cm⁻¹. NMR spectroscopy would reveal specific signals corresponding to the hydrogen and carbon atoms in the vicinity of the ketone groups at positions 2 and 11.
Synthesis Methods
Reaction Conditions and Reagents
The synthesis of 5alpha-Androstane-2,11-dione would likely involve specific reaction conditions similar to those used for related compounds:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | CrO₃, KMnO₄, Jones reagent | 0-25°C, organic solvent (acetone, dichloromethane) |
| Reduction | LiAlH₄, NaBH₄ | -78 to 25°C, THF or diethyl ether |
| Protection | TBDMSCl, TMSCl | Pyridine or imidazole base, organic solvent |
| Deprotection | TBAF, aqueous acid | Room temperature to 60°C |
| Multi-step synthesis would require careful control of reaction conditions to achieve the desired stereochemistry, particularly the 5alpha configuration. Purification methods would typically include column chromatography and recrystallization to obtain the pure compound. |
Biological Activity and Pharmacological Properties
Metabolic Significance
Based on the properties of related androstane compounds, 5alpha-Androstane-2,11-dione may serve as an intermediate in steroid hormone metabolism. The 5alpha-reduced structure suggests it could be involved in pathways related to dihydrotestosterone (DHT) metabolism, which is a potent androgen.
The presence of ketone groups at positions 2 and 11 would significantly affect its interaction with various steroid-metabolizing enzymes, potentially making it a substrate for hydroxysteroid dehydrogenases and other enzymes involved in steroid biotransformation.
Research Applications
Use as a Reference Standard
5alpha-Androstane-2,11-dione may serve as an analytical reference standard in steroid research, enabling the identification and quantification of related compounds in biological samples. Its well-defined structure makes it valuable for calibrating analytical instruments and validating detection methods.
Metabolic Pathway Studies
Researchers investigating steroid metabolism pathways could use 5alpha-Androstane-2,11-dione as a probe to understand the enzymatic transformations of steroids, particularly those involving modifications at positions 2 and 11. Such studies would contribute to our understanding of hormone-related conditions and potentially lead to new therapeutic approaches.
Development of Enzyme Inhibitors
The structural features of 5alpha-Androstane-2,11-dione make it a potential lead compound for developing inhibitors targeting specific steroid-metabolizing enzymes. Similar to how derivatives of related compounds have been synthesized to develop inhibitors targeting 17β-hydroxysteroid dehydrogenases (17β-HSDs), modifications of 5alpha-Androstane-2,11-dione could yield compounds with specific enzyme-inhibitory properties.
Analytical Methods for Detection and Quantification
Chromatographic Techniques
Several chromatographic methods can be employed for the analysis of 5alpha-Androstane-2,11-dione:
| Technique | Application | Detection Limit | Reference |
|---|---|---|---|
| HPLC | Quantitative analysis | ~1-10 ng/mL | Based on similar steroids |
| GC-MS | Structural confirmation | ~0.1-1 ng/mL | Based on similar steroids |
| LC-MS/MS | Trace analysis in biological samples | ~0.01-0.1 ng/mL | Based on similar steroids |
| Sample preparation typically involves extraction with organic solvents, followed by purification steps such as solid-phase extraction (SPE) to remove matrix interferences before instrumental analysis. |
Spectroscopic Methods
Various spectroscopic techniques can be used to characterize 5alpha-Androstane-2,11-dione:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with characteristic signals for the protons and carbons associated with the ketone groups at positions 2 and 11.
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Infrared (IR) spectroscopy can confirm the presence of the ketone functional groups through their characteristic absorption bands.
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Mass spectrometry (MS) allows for molecular weight confirmation and structural elucidation through fragmentation patterns, which would be characteristic for androstane derivatives .
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